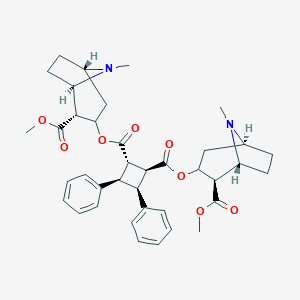

neo-Truxilline

Übersicht

Beschreibung

Neo-Truxilline is part of the truxilline group of compounds, which are isomeric structures commonly found as impurities in illicit cocaine but have potential applications beyond this context. These compounds, including this compound, have been isolated, identified, and characterized through various analytical techniques such as high-performance liquid chromatography and capillary gas chromatography (Lurie et al., 1990).

Synthesis Analysis

The synthesis of truxilline derivatives, including this compound, involves complex chemical reactions. While specific synthesis routes for this compound are not directly provided, related compounds have been synthesized through methods that could be adapted for this compound. The general approach involves cycloaddition reactions and various forms of functionalization (Emadak et al., 2019).

Molecular Structure Analysis

This compound, like other truxillines, has a complex molecular structure that has been elucidated through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The structure includes multiple isomeric forms, which impact its chemical and physical properties (Lurie et al., 1990).

Chemical Reactions and Properties

Truxillines, including this compound, undergo various chemical reactions, reflecting their functional group diversity and isomeric nature. The reactions include hydrolysis, reduction, and acylation, which are essential for understanding their chemical behavior and potential applications (Moore et al., 1996).

Physical Properties Analysis

The physical properties of truxillines, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration. For example, the inclusion compounds of α-truxillic acid, a related compound, demonstrate different effects of protic and aprotic guests on molecular packing, which can provide insights into the physical properties of this compound as well (Csöregh et al., 1991).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on truxilline and related compounds, which include reactivity under various conditions and interactions with different chemicals. These properties are crucial for potential applications in materials science and pharmaceuticals (Moore et al., 1996).

Wissenschaftliche Forschungsanwendungen

Isolation and Identification in Illicit Cocaine : A study isolated and identified seven of the eleven possible intact isomeric truxillines, including neo-Truxilline, in illicit cocaine. These truxillines were characterized using various chromatographic and spectrometric methods (Lurie et al., 1990).

Determination in Cocaine Samples : Another study focused on the comparative gas chromatographic determination of total isomeric truxilline impurities/by-products in illicit, refined cocaine samples from South America. The methodology demonstrated good reproducibility and revealed significant levels of truxillines in the cocaine samples (Moore et al., 1996).

Implications for Cocaine Origin and Trafficking Routes : A study indicated that the relative amount of truxillines in cocaine is indicative of the coca variety used for cocaine processing. This can assist in determining cocaine origin and trafficking routes. The study converted an existing methodology to a more accessible gas chromatography/flame-ionization detection method for this purpose (Mallette & Casale, 2014).

Effects of UV Radiation on Alkaloid Production : Research on Erythroxylum novogranatense var. novogranatense, a plant species that produces truxillines, showed that ambient UV radiation affects truxilline levels in the plant leaves. This supports the hypothesis that UV radiation is involved in the formation of truxillines from cinnamoylcocaines (Lydon et al., 2009).

Capillary Electrophoresis Analysis in Cocaine : A study investigated various capillary electrophoresis techniques for analyzing truxillines and other impurities in illicit cocaine. The research provided an efficient method for separating these compounds, contributing to strategic and tactical intelligence derivation (Lurie et al., 1998).

Identification by Thin-Layer Chromatography and Mass Spectrometry : This study identified truxillines in illicit cocaine using thin-layer chromatography, highlighting their persistent presence in the drug and the complexity of their isomeric nature (Ensing & Zeeuw, 1991).

Wirkmechanismus

Target of Action

Neo-Truxilline is a natural product derived from illicit cocaine

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Tropane alkaloids, a group to which this compound belongs, are known to have diverse effects on biological systems . .

Eigenschaften

IUPAC Name |

bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2S,3S,4R)-3,4-diphenylcyclobutane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSWFFZJNZSEIZ-INQOXXOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113350-54-2 | |

| Record name | neo-Truxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

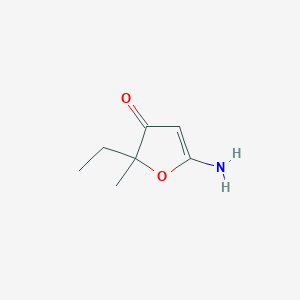

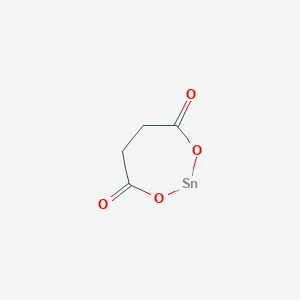

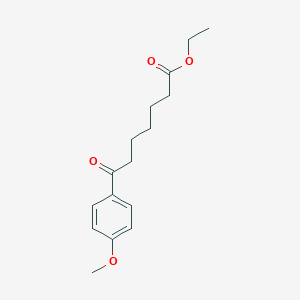

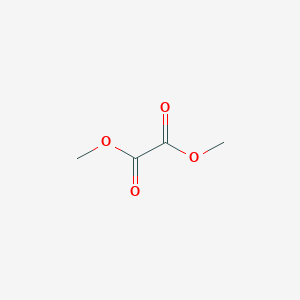

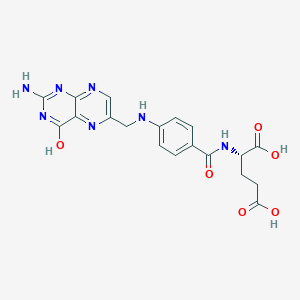

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)